Diethyl 3-methoxybenzylphosphonate
Overview
Description
Diethyl 3-methoxybenzylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a benzyl moiety that is further substituted with a methoxy group. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds, which are valuable in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of related phosphonate compounds often involves the reaction of chloro-substituted amides with triethylphosphite, as seen in the preparation of diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate . Additionally, enzymatic esterification has been employed to synthesize diethyl (3-hydroxy-1-butenyl) phosphonate with high enantiomeric excess, demonstrating the versatility of synthesis methods for such compounds .
Molecular Structure Analysis
The molecular structure of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, a compound similar to diethyl 3-methoxybenzylphosphonate, has been characterized using various spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, vibrational profiles, electronic properties, and thermodynamic behavior of the molecule .
Chemical Reactions Analysis
Phosphonate compounds
Scientific Research Applications
Corrosion Inhibition
Diethyl 3-methoxybenzylphosphonate derivatives have been explored for their effectiveness in corrosion inhibition. Studies have shown that certain phosphonate derivatives, such as diethyl (phenylamino)methyl phosphonate and its derivatives, demonstrate significant inhibitory effects on mild steel corrosion in hydrochloric acid, a process relevant to industrial applications like metal pickling. These compounds act as mixed-type inhibitors, with good surface adsorption properties and high inhibition efficiency, supported by both experimental and theoretical studies (Gupta et al., 2017) (Moumeni et al., 2020).
Organic Synthesis
In the realm of organic chemistry, diethyl 3-methoxybenzylphosphonate compounds are utilized in various synthetic routes. They are integral in the formation of aminophosphonic derivatives through hetero-Diels-Alder reactions, contributing to the development of compounds with potential medicinal applications. Their synthesis and properties have been explored, demonstrating their versatility in creating complex organic molecules (Monbaliu et al., 2010) (Netz & Seidel, 1992).
Analytical Chemistry
Diethyl 3-methoxybenzylphosphonate and its derivatives have applications in analytical chemistry, particularly in the detection and quantification of specific ions and compounds. They have been employed in the creation of sensor devices for detecting Cr3+ ions and organophosphates, demonstrating the compound's versatility in chemical sensing applications (Singh et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of diethyl 3-methoxybenzylphosphonate have been explored for their potential in drug synthesis. For instance, they have been used in the synthesis of Alzheimer's disease imaging agents and antimalarial drugs, showcasing their utility in developing therapeutic agents (Ono et al., 2003) (Fokin et al., 2007).
Safety And Hazards
Diethyl 3-methoxybenzylphosphonate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the substance only in well-ventilated areas .
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGMUQNGGBRXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442516 | |
Record name | Diethyl 3-methoxybenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methoxybenzylphosphonate | |
CAS RN |
60815-18-1 | |
Record name | Diethyl 3-methoxybenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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